1-Phenylhept-6-en-1-one
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Overview
Description
1-Phenylhept-6-en-1-one is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a heptenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhept-6-en-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the enone .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhept-6-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
1-Phenylhept-6-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Phenylhept-6-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 1-Phenylhept-6-en-3-one
- Phenylacetone
- 1-Phenyl-2-propanone
Properties
CAS No. |
15177-05-6 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylhept-6-en-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h2,5-7,9-10H,1,3-4,8,11H2 |
InChI Key |
FOBPTHDRBJQLJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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